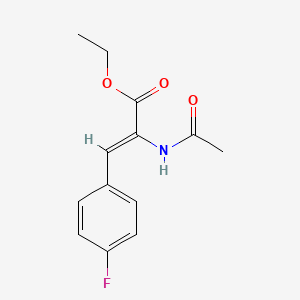
ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate, also known as EFPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EFPA belongs to the class of acrylamide derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate has also been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier. Furthermore, ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate has been shown to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The exact mechanism of action of ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate is not fully understood. However, it has been proposed that ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate exerts its biological activities by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate has also been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are known to play a role in the pathogenesis of several diseases. Furthermore, ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate has also been shown to exhibit low toxicity in animal studies. However, ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate has some limitations for lab experiments. It is a relatively new compound, and its biological activities and mechanisms of action are not fully understood. Furthermore, ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate has not been extensively studied in human trials, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
Ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate has several potential future directions for scientific research. It has been shown to exhibit promising anti-inflammatory, anti-tumor, and neuroprotective activities. Further studies are needed to elucidate the exact mechanisms of action of ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate and to determine its safety and efficacy in humans. ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate also has potential applications in the development of drug delivery systems for the treatment of neurodegenerative diseases. Furthermore, ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate derivatives can be synthesized and studied for their potential biological activities. Overall, ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate is a promising compound that has the potential to be developed into a useful therapeutic agent for the treatment of several diseases.
Métodos De Síntesis
Ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate can be synthesized by the reaction of ethyl acrylate with 4-fluoroaniline in the presence of acetic anhydride and triethylamine. The resulting product is then purified by column chromatography to obtain pure ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate. This synthesis method has been reported in several research papers and is considered a reliable and efficient method for ethyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate synthesis.
Propiedades
IUPAC Name |
ethyl (Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c1-3-18-13(17)12(15-9(2)16)8-10-4-6-11(14)7-5-10/h4-8H,3H2,1-2H3,(H,15,16)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLMHRZVIQHSHR-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)F)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)F)/NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-{4-[3-(1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5102454.png)
![diethyl [5-(2-fluorophenoxy)pentyl]malonate](/img/structure/B5102467.png)
![2-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)-1,3-thiazole](/img/structure/B5102473.png)

![N-(4-bromophenyl)-N'-(2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide](/img/structure/B5102486.png)
![5-[5-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}thio)-1H-tetrazol-1-yl]-2-chlorobenzoic acid](/img/structure/B5102487.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide](/img/structure/B5102492.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5102497.png)
![N-cyclopropyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5102503.png)
![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5102506.png)
![1-(4-bromophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5102507.png)

![11-[4-(dimethylamino)phenyl]-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5102524.png)
![5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B5102540.png)